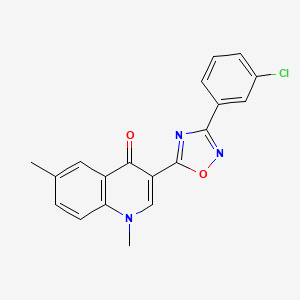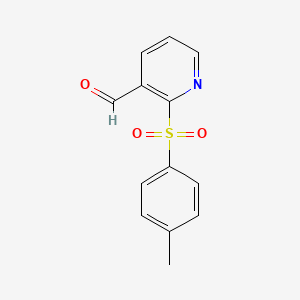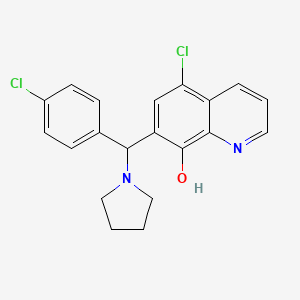
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole
Vue d'ensemble
Description
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with methyl groups at positions 3 and 5, and a 4-nitrophenylsulfanyl group at position 4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine.
Introduction of the sulfanyl group: The 4-nitrophenylsulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with the pyrazole intermediate under basic conditions.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Thiols or other nucleophiles under basic conditions.
Major Products:
Reduction of the nitro group: 3,5-dimethyl-4-(4-aminophenyl)sulfanyl-1H-pyrazole.
Substitution reactions: Various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Fluorescent Probes: The compound can be used as a fluorescent probe for detecting metal ions due to its ability to form complexes with metals.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of the catalysts.
Biology and Medicine:
Antibacterial and Anticancer Agents: Derivatives of pyrazole compounds have shown significant antibacterial and anticancer activities.
Enzyme Inhibition: The compound can inhibit specific enzymes, making it a potential candidate for drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism by which 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole exerts its effects depends on its application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Fluorescent Probes: The compound forms complexes with metal ions, leading to changes in its fluorescence properties, which can be used for detection purposes.
Comparaison Avec Des Composés Similaires
- 3,5-dimethyl-4-(2-nitrophenyl)sulfanyl-1H-pyrazole
- 3,5-dimethyl-1-({1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinyl}carbonyl)-4-(4-nitrophenyl)sulfanyl-1H-pyrazole
Uniqueness:
- Substitution Pattern: The specific substitution pattern of 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole provides unique electronic and steric properties, influencing its reactivity and applications.
- Functional Groups: The presence of both nitro and sulfanyl groups allows for diverse chemical modifications and applications in various fields.
Propriétés
IUPAC Name |
3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7-11(8(2)13-12-7)17-10-5-3-9(4-6-10)14(15)16/h3-6H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJQUYGMHVZGNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301322987 | |
| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808423 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303792-18-9 | |
| Record name | 3,5-dimethyl-4-(4-nitrophenyl)sulfanyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301322987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B2722527.png)
![(2Z)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]-2-(phenylimino)-2H-chromene-3-carboxamide](/img/structure/B2722528.png)
![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1-phenylcyclopropane-1-carboxamide](/img/structure/B2722530.png)

![2-(2-oxopropyl)-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2722532.png)
![N-(4-bromophenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2722535.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine](/img/structure/B2722539.png)

![7-methoxy-2-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]-2,3,4,5-tetrahydro-1H-2-benzazepine](/img/structure/B2722543.png)

![Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2722545.png)
